molecular formula C20H20N4O3S2 B2565802 N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide CAS No. 392293-88-8

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide

Cat. No.: B2565802
CAS No.: 392293-88-8
M. Wt: 428.53
InChI Key: BHCNMHFFCNXPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl-methyl group (attached to a 4-methoxyphenyl moiety) and a 3,5-dimethylbenzamide group. The 1,3,4-thiadiazole scaffold is known for its diverse biological activities, including antimicrobial, antifungal, and insecticidal properties .

Properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-12-8-13(2)10-14(9-12)18(26)22-19-23-24-20(29-19)28-11-17(25)21-15-4-6-16(27-3)7-5-15/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCNMHFFCNXPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing thiadiazole derivatives. For instance, similar compounds have demonstrated significant cytotoxicity against various cancer cell lines. In vitro evaluations have shown that certain derivatives exhibit low micromolar GI50 levels against human tumor cell lines representing lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .

Case Study 1: Antitumor Evaluation

In a recent study published in the International Journal of Molecular Sciences, a series of thiadiazole derivatives were synthesized and evaluated for their antitumor activity. The most active compounds showed significant cytotoxic effects against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines . This study underscores the potential of thiadiazole-containing compounds in cancer therapy.

Case Study 2: Molecular Modeling

Another study focused on molecular modeling and quantitative structure–activity relationship (QSAR) analysis to predict the biological activity of similar compounds. The findings indicated that modifications to the substituents on the thiadiazole ring could enhance anticancer activity and selectivity against specific tumor types .

Mechanism of Action

The mechanism of action of N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Cores

a. Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205)

  • Core Structure : 1,3,4-Thiadiazole with a phenylcarbamoyl group and methoxybenzoate substituent.
  • Key Differences : The target compound replaces the methoxybenzoate with a 3,5-dimethylbenzamide and introduces a sulfanyl bridge to a 4-methoxyphenylcarbamoyl group.

b. (E)-5-(3,5-Dimethylphenyl)-N-[4-(Methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine

  • Core Structure : 1,3,4-Thiadiazole with a 3,5-dimethylphenyl group and a methylsulfanyl-benzylidene substituent.
  • Key Differences : The target compound features a benzamide group instead of a benzylidene amine and incorporates a carbamoyl-methylsulfanyl bridge.
  • Implications : The benzamide group in the target compound may facilitate hydrogen bonding with biological targets, while the carbamoyl-methylsulfanyl moiety could modulate electronic effects, altering reactivity or binding affinity .
Triazole Derivatives with Sulfonyl and Halogen Substituents

a. 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones [7–9]

  • Core Structure : 1,2,4-Triazole with sulfonylphenyl and difluorophenyl groups.
  • Key Differences : The triazole ring in these compounds differs electronically from the 1,3,4-thiadiazole core. The sulfonyl groups and fluorine substituents introduce strong electron-withdrawing effects, contrasting with the electron-donating methoxy and methyl groups in the target compound.
  • Implications : Triazole derivatives often exhibit distinct biological profiles, such as enhanced enzyme inhibition, whereas thiadiazoles may prioritize membrane interaction due to their lipophilic substituents .
Spectral Characteristics
Compound Type IR Key Peaks (cm⁻¹) NMR Features (¹H/¹³C) Reference
Target Compound ν(C=O) ~1680, ν(NH) ~3300 Aromatic protons (δ 7.0–8.0), methyl singlets (δ 2.3–2.5)
LS-03205 ν(C=O) ~1663–1682 Methoxy singlet (δ 3.9), aromatic protons
Triazoles [7–9] ν(C=S) ~1247–1255, ν(NH) ~3278–3414 Sulfonyl group deshielding (δ 7.5–8.2)
Thiadiazole () ν(C=S) ~1247–1255 Methylsulfanyl (δ 2.5), imine protons (δ 8.3)

Biological Activity

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide is a complex organic compound belonging to the thiadiazole derivative class. This compound exhibits a diverse range of biological activities, which have been the focus of various studies. The unique structural features of this compound, including the thiadiazole ring and methoxyphenyl group, contribute to its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiadiazole ring , a methoxyphenyl group , and a dimethylbenzamide moiety . The synthesis typically involves multiple steps:

  • Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazide derivatives.
  • Nucleophilic Substitution : The methoxyphenyl group is introduced via reactions with suitable halides.
  • Carbamoyl Group Formation : This involves reactions with carbamoyl chlorides or isocyanates to attach the carbamoyl methyl group.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. These interactions can lead to:

  • Inhibition or activation of pathways related to cell growth and apoptosis .
  • Modulation of immune responses.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that derivatives of this scaffold can effectively inhibit the growth of various bacteria and fungi. Specific findings include:

  • Compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis , with some exhibiting minimum inhibitory concentrations (MIC) as low as 1 mM .
  • The 1,3,4-thiadiazole derivatives have been shown to possess anti-inflammatory properties and exhibit activity against several pathogens .

Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies:

  • Compounds with similar structures have been reported to inhibit cancer cell proliferation in vitro. For example, certain thiadiazole derivatives have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549 .
  • The mechanism often involves targeting specific mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Antituberculosis Activity : A series of analogues were synthesized and tested against Mycobacterium tuberculosis, revealing promising results with several compounds showing potent inhibition .
  • Antiproliferative Activity : In vitro studies demonstrated that certain derivatives exhibited significant antiproliferative effects on cancer cell lines such as SSMC-7721 and A549, with IC50 values ranging from 2.48 μM to 7.15 μM .

Comparative Analysis

The following table summarizes the biological activities observed for this compound in comparison with other thiadiazole derivatives:

Activity TypeCompound ExampleIC50/MIC ValuesReference
AntimicrobialCompound 5bMIC = 0.78 mM
AnticancerCompound 39aIC50 = 7.15 μM
Anti-inflammatoryVariousVariable

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, a similar thiadiazole derivative () was synthesized via:

Esterification : Reacting a substituted benzoic acid (e.g., 3,5-dimethylbenzoic acid) with methanol under acid catalysis.

Hydrazide Formation : Conversion to a hydrazide intermediate using hydrazine hydrate.

Thiadiazole Cyclization : Treating the hydrazide with carbon disulfide (CS₂) and H₂SO₄ to form the 1,3,4-thiadiazole core.

Sulfanyl Linkage : Introducing the sulfanyl group via nucleophilic substitution with a mercaptoacetamide derivative.
Critical Step: Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate intermediates .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray Crystallography : To resolve bond angles and confirm the thiadiazole ring conformation (e.g., C–S bond lengths ≈1.6–1.8 Å; ).
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected m/z ~500–520) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC values typically 8–64 µg/mL for similar thiadiazoles; ).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yield be optimized for the thiadiazole cyclization step?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, flow chemistry techniques ( ) can enhance reproducibility and scalability.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics .

Q. How to resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in murine models) and metabolite identification via LC-MS/MS.
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability if low in vivo efficacy is observed .

Q. What computational strategies predict binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like COX-2 (anti-inflammatory target) or thymidylate synthase (anticancer target).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates robust interactions) .

Q. How to analyze the electronic effects of substituents on the thiadiazole ring’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces.
  • Hammett Constants : Correlate σ values of substituents (e.g., 4-methoxy, σ ≈ -0.27) with reaction rates in nucleophilic substitutions .

Data Contradiction Analysis

Q. Conflicting reports on antimicrobial efficacy: How to validate results?

  • Methodological Answer :

  • Standardized Protocols : Adopt CLSI guidelines for MIC assays to minimize variability.
  • Check Redox Interference : Thiadiazoles may act as pro-oxidants; confirm using ROS detection assays (e.g., DCFH-DA) to distinguish antimicrobial mechanisms .

Q. Discrepancies in crystallographic data vs. computational bond lengths: How to reconcile?

  • Methodological Answer :

  • Thermal Ellipsoid Analysis : Re-examine X-ray data for thermal motion artifacts (e.g., ADPs >0.1 Ų indicate disorder).
  • Benchmark DFT Methods : Compare with higher-level basis sets (e.g., cc-pVTZ) to improve accuracy .

Methodological Resources

  • Synthetic Protocols : (multi-step coupling), (controlled copolymerization).
  • Structural Analysis : (X-ray crystallography).
  • Biological Assays : (antimicrobial/antitumor screening).
  • Computational Tools : (DoE), (DFT).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.